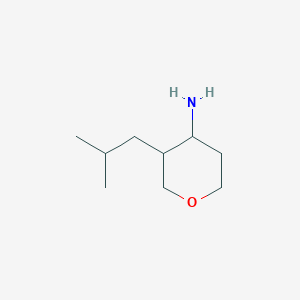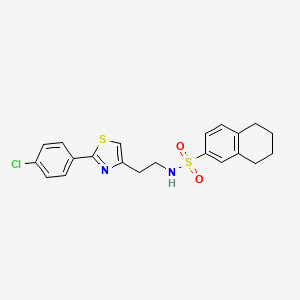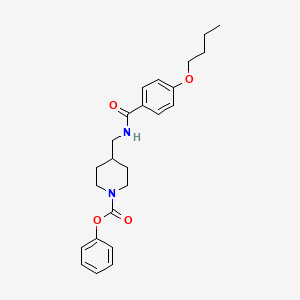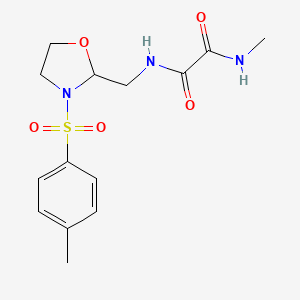![molecular formula C12H13N5O3S B2392157 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide CAS No. 869068-30-4](/img/structure/B2392157.png)
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide” is a complex organic compound that contains several functional groups, including an amine group (-NH2), a triazine ring, a sulfanyl group (-SH), and an acetamide group. The presence of these functional groups suggests that this compound could have a variety of chemical and biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the triazine ring, followed by the introduction of the sulfanyl and acetamide groups. The exact synthesis process would depend on the specific reagents and conditions used .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a triazine ring, which is a six-membered ring containing three nitrogen atoms and three carbon atoms. The amine, sulfanyl, and acetamide groups would be attached to different carbon atoms in the ring .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the various functional groups. The amine group could participate in acid-base reactions, the sulfanyl group could undergo oxidation and reduction reactions, and the acetamide group could be involved in hydrolysis reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by the presence of the various functional groups. For example, the amine and acetamide groups could form hydrogen bonds, which could affect the compound’s solubility and boiling point .
科学的研究の応用
Synthesis and Antimicrobial Activities
Triazine derivatives have been studied for their antimicrobial properties. For example, the synthesis of novel 1,2,4-triazole derivatives and their subsequent evaluation for antimicrobial activities highlight the potential of triazine compounds in developing new antimicrobial agents. These compounds have shown moderate to good activities against various test microorganisms, suggesting the relevance of triazine chemistry in addressing bacterial and fungal infections (Bektaş et al., 2007).
Anti-HIV Activity
Research on amino acid derivatives incorporating the triazine scaffold has demonstrated potential anti-HIV activities. New series of naphthalene derivatives, including those with triazine functionalities, have been synthesized and tested for their inhibitory activity against HIV-1 and HIV-2. Some compounds exhibited significant inhibition, suggesting the utility of triazine derivatives in antiviral and specifically anti-HIV drug development (Hamad et al., 2010).
Synthesis Methodologies
The exploration of synthesis methodologies for triazine and related compounds is vital for advancing scientific research and application development. Studies have detailed the synthesis of various triazine derivatives, highlighting the versatility and adaptability of triazine chemistry in creating compounds with potential biological activities and applications in materials science (Alharbi & Alshammari, 2019).
Anticancer Properties
Investigations into the anticancer properties of triazine derivatives have shown promising results. For instance, the synthesis and evaluation of new triazine derivatives for their in vitro anticancer activities demonstrate the potential therapeutic applications of these compounds. Some triazine derivatives have shown activity against various cancer cell lines, indicating their potential as anticancer agents (Zyabrev et al., 2022).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(3-methoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N5O3S/c1-20-9-4-2-3-8(5-9)15-10(18)7-21-12-16-14-6-11(19)17(12)13/h2-6H,7,13H2,1H3,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KQWIIJZQKOUJKS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)CSC2=NN=CC(=O)N2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N5O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-(4-chlorophenoxy)-N-[2-(3-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2392076.png)
![4-methoxy-N-[(1Z)-3-[(3-methylphenyl)amino]-4-oxonaphthalen-1(4H)-ylidene]benzenesulfonamide](/img/structure/B2392077.png)


![N-[(1S)-1-(4-Chlorophenyl)ethyl]-N-methylsulfamoyl fluoride](/img/structure/B2392083.png)
![(E)-3-[5-chloro-3-methyl-1-[3-(trifluoromethyl)phenyl]pyrazol-4-yl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B2392084.png)


amine](/img/structure/B2392088.png)


![N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]-3,4-dimethylbenzenesulfonamide](/img/structure/B2392092.png)
